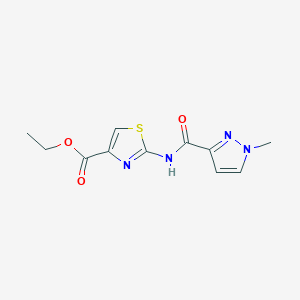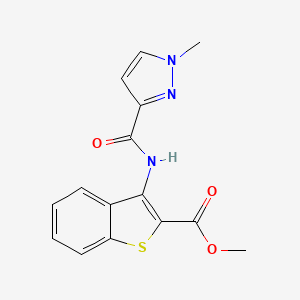![molecular formula C14H10Cl2N4OS B6530368 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1020489-46-6](/img/structure/B6530368.png)
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was achieved in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Molecular Structure Analysis
The structure of similar compounds has been established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . It crystallizes in an orthorhombic crystal system with Pbca as space group .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst for certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound “Ethanone, 1-(2,4-dichlorophenyl)-” has a molecular weight of 204.053 .作用機序
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is believed to act as an insecticide and fungicide by inhibiting the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It is also believed to act as an antioxidant by scavenging free radicals, which can cause damage to cells and tissues. In addition, it has been shown to inhibit the growth of certain types of cancer cells.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to act as an antioxidant, scavenging free radicals and preventing damage to cells and tissues. In addition, it has been shown to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. One of the main advantages is its high purity, which makes it suitable for use in various laboratory experiments. In addition, it is relatively inexpensive and easy to synthesize. However, it is important to note that this compound can be toxic and can cause adverse effects in humans if not used properly. It is also important to consider the potential effects of this compound on the environment, as it can be toxic to certain species of plants and animals.
将来の方向性
The potential applications of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide are numerous and varied, and there are many possible future directions for research. One potential direction is to further explore its potential as an insecticide and fungicide, as well as its potential to inhibit the growth of certain types of cancer cells. In addition, further research could be conducted on its ability to act as an antioxidant and its potential to inhibit the activity of certain enzymes. Finally, further research could be conducted on its effects on the environment, as well as its potential to cause adverse effects in humans.
合成法
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide can be synthesized via several methods, including the reaction of 2,4-dichlorophenylthiourea with 1-methyl-1H-pyrazole-3-carboxylic acid in aqueous ethanol, the reaction of 2,4-dichlorophenylthiourea with 1-methyl-1H-pyrazole-3-carboxylic acid in glacial acetic acid, and the reaction of 2,4-dichlorophenylthiourea with 1-methyl-1H-pyrazole-3-carboxylic acid in dimethylformamide. The most common method, however, is the reaction of 2,4-dichlorophenylthiourea with 1-methyl-1H-pyrazole-3-carboxylic acid in glacial acetic acid. This method yields this compound in high purity and yields of up to 95%.
科学的研究の応用
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide has been studied extensively for its potential applications in drug development, as well as its ability to act as an insecticide and fungicide. It has been used in numerous research studies, including studies on its antifungal activity, insecticidal activity, and its effects on plant growth and development. In addition, this compound has been studied for its potential to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been used in studies on its ability to act as an antioxidant and its ability to inhibit the growth of certain types of cancer cells.
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound and how to work safely with the chemical product. For a similar compound, “2,4-Dichloroacetophenone”, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, and causes serious eye irritation .
特性
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4OS/c1-20-5-4-11(19-20)13(21)18-14-17-12(7-22-14)9-3-2-8(15)6-10(9)16/h2-7H,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWGBMMOHJXLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530295.png)
![N-[(2E)-6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530297.png)
![4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6530304.png)
![N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6530309.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530327.png)
![1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6530332.png)
![1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6530335.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530339.png)



![2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530369.png)